N-(propan-2-ylideneamino)pyridine-2-carboxamide
Description
N-(propan-2-ylideneamino)pyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring a propan-2-ylideneamino (Schiff base) substituent.
Properties
CAS No. |
55101-19-4 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-5-3-4-6-10-8/h3-6H,1-2H3,(H,12,13) |
InChI Key |
TWHMIBPBRCXLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Procedure
A typical preparation involves:
- Dissolving pyridine-2-carboxamide in anhydrous ethanol or another suitable solvent.
- Adding propan-2-one (acetone) in stoichiometric amounts.
- Stirring the mixture at room temperature or under reflux for several hours.
- Optionally, a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine) can be added to facilitate imine formation.
- Removal of water formed during the reaction by azeotropic distillation or using molecular sieves.
- Isolation of the product by filtration or crystallization.
Solvent and Catalyst Effects
- Solvents: Polar aprotic solvents such as dimethylformamide or ethanol are preferred to dissolve both reactants and facilitate the reaction.
- Catalysts: Acid catalysts like p-toluenesulfonic acid or organic bases such as triethylamine can improve the yield and rate of imine formation.
- Temperature: Mild temperatures (0 to 50 °C) are optimal to prevent side reactions and decomposition.
Purification
- The crude product is typically purified by recrystallization from ethanol or ethyl acetate.
- Chromatographic techniques may be employed if higher purity is required.
Reaction Mechanism and Isomerism
- The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ketone, followed by elimination of water to form the imine bond.
- The product may exist as E/Z stereoisomers due to the C=N double bond.
- Tautomeric forms may also be present but generally the imine form is predominant under reaction conditions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | Pyridine-2-carboxamide + acetone | Molar ratio 1:1 to 1:3 |
| Solvent | Ethanol, dimethylformamide | Polar aprotic solvents preferred |
| Catalyst | p-Toluenesulfonic acid or triethylamine | Optional, 0.05 to 0.5 molar equivalents |
| Temperature | 0 to 50 °C | Room temperature to mild heating |
| Reaction time | 3 to 12 hours | Depends on catalyst and temperature |
| Water removal | Azeotropic distillation or molecular sieves | Drives equilibrium toward imine formation |
| Product isolation | Crystallization or filtration | Purification by recrystallization |
Research Findings and Source Analysis
- Schiff base derivatives of pyridine-2-carboxamide, including this compound, have been synthesized by condensation of pyridine-2-carboxamide with ketones like acetone under reflux in ethanol, often with acid or base catalysis to improve yield and purity.
- The reaction conditions such as solvent choice, catalyst presence, and temperature are critical for optimizing yields and minimizing side products.
- The compounds can exhibit isomerism (E/Z) and may be isolated as mixtures or enriched in one isomer depending on reaction conditions.
- The Schiff base products have been characterized by spectroscopic methods (infrared, nuclear magnetic resonance) confirming the formation of the imine bond and the expected molecular structure.
- Although specific procedures for this compound are limited in patents and literature, the general methodology for pyridine-2-carboxamide Schiff bases is well established and can be adapted for this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone and carboxamide groups undergo hydrolysis under acidic or basic conditions, yielding simpler fragments:
-
IR spectroscopy confirms the disappearance of C=O (1750 cm⁻¹) and NH (2800 cm⁻¹) bands post-hydrolysis.
-
Hydrolysis kinetics are pH-dependent, with faster rates in acidic media due to protonation of the hydrazone nitrogen .
Condensation Reactions
The hydrazone group participates in nucleophilic addition-elimination reactions with carbonyl compounds:
-
These reactions are driven by the electrophilicity of the hydrazone carbon and are stereoselective under catalytic conditions .
Cyclization and Heterocycle Formation
Intramolecular cyclization is observed in the presence of metal catalysts or Lewis acids:
| Reagent | Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF, 100°C, 6 h | Pyrido[1,2-a]pyrimidin-4-one | C–N bond formation | |
| BF₃·Et₂O | CH₂Cl₂, 0°C → RT | 1,3,4-Oxadiazole fused to pyridine | Electrophilic activation |
-
Cyclization follows Baldwin’s rules, favoring 5- or 6-membered ring formation .
-
X-ray crystallography of analogous compounds confirms tetrahedral coordination in metal-mediated pathways .
Coordination Chemistry
The pyridine nitrogen and hydrazone group act as ligands for transition metals:
-
Bond lengths (Pd–N: 2.026–2.118 Å, Pd–Cl: 2.290–2.300 Å) and angles (Cl–Pd–Cl: 88.18°, N–Pd–N: 83.04°) align with reported Pd complexes .
-
Coordination enhances thermal stability and catalytic activity in cross-coupling reactions .
Redox Reactions
The hydrazone moiety exhibits redox activity:
Biological Interactions
Though not directly studied for this compound, structural analogs show:
Scientific Research Applications
N-(propan-2-ylideneamino)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other enzymes.
Medicine: Explored for its antimicrobial properties, including activity against Mycobacterium tuberculosis and other pathogens.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers
Mechanism of Action
The mechanism of action of N-(propan-2-ylideneamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its inhibitory effects. Additionally, its ability to induce autophagy in cells has been observed, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Key Structural Differences :
| Compound | Substituent Type | Functional Group Reactivity |
|---|---|---|
| N-(propan-2-ylideneamino)pyridine-2-carboxamide | Schiff base (imine) | Hydrolysis-prone, coordination-capable |
| N-(3-aminopropyl)pyridine-2-carboxamide | Primary amine | Hydrogen-bonding, stable |
| Halogenated pyridine carboxamides | Halogens (Cl, Br, I) | Electrophilic, lipophilic |
Physicochemical Properties
Inferred properties of this compound are compared to analogs:
Notes:
- The Schiff base in this compound likely reduces stability compared to the amine in ’s compound, requiring anhydrous storage .
- Halogenated derivatives exhibit higher molecular weights and lipophilicity, favoring applications in drug design .
Biological Activity
N-(propan-2-ylideneamino)pyridine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
1. Chemical Structure and Synthesis
This compound is a derivative of pyridine carboxamide, characterized by the presence of an isopropylideneamino group. The synthesis typically involves the reaction of pyridine-2-carboxylic acid with isopropylideneamine under suitable conditions to yield the desired compound. This structural modification is crucial as it influences the biological activity of the compound.
2. Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antiplasmodial, anticancer, and antifungal properties.
2.1 Antiplasmodial Activity
Research has indicated that certain pyridine carboxamide derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives with specific substitutions on the pyridine ring have shown IC50 values in the low micromolar range, indicating potent activity against the parasite. The mechanism often involves inhibition of critical enzymes such as N-myristoyltransferase (NMT), which is essential for the parasite's lifecycle .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 10o | 2.40 | NMT inhibition |
| 10b | 3.02 | Antioxidant |
| 10c | 6.48 | Free radical scavenging |
2.2 Anticancer Activity
Pyridine derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cells. For example, thiosemicarbazones derived from pyridine carboxaldehyde demonstrated IC50 values ranging from 1.0 to 1.4 μM against L1210 leukemia cells, highlighting their potential as anticancer agents .
2.3 Antifungal Activity
In addition to antimalarial and anticancer activities, some pyridine carboxamide derivatives have been synthesized and tested for antifungal properties. A study reported that certain derivatives exhibited moderate to good antifungal activity against pathogens like Botrytis cinerea. The mechanism involves inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features:
- Substituents on the Pyridine Ring : Different functional groups can enhance or diminish biological activity.
- Isopropylidene Group : This moiety appears to improve binding affinity to target enzymes.
A detailed SAR analysis has shown that compounds with electron-withdrawing groups at specific positions on the pyridine ring tend to exhibit higher biological activities due to improved interactions with biological targets.
4. Case Studies
Several case studies have explored the efficacy of this compound and its analogs:
- Antiplasmodial Efficacy : A study demonstrated that a series of synthesized pyridine carboxamides exhibited varying degrees of antiplasmodial activity, with some compounds achieving IC50 values below 5 μM against P. falciparum.
- Cytotoxicity Assessment : In vitro cytotoxicity assays on human cell lines revealed that while some derivatives showed promising antimalarial effects, they also exhibited cytotoxicity at higher concentrations, necessitating further optimization for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
